盐酸 N-(3-氨基丙基)-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several papers. For instance, the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides from N-fluorobenzamides is described, involving a formal [4+2] cycloaddition reaction in the presence of CuI and LiOH . Another paper reports the synthesis of a benzamide derivative with antiproliferative activity against cancer cell lines, starting from 3-methoxybenzoic acid and involving multiple condensation steps . These methods highlight the versatility of benzamide derivatives in chemical synthesis and their potential for producing compounds with specific properties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and physical properties. The crystal structure of a benzamide derivative with antiproliferative activity was determined, showing that it belongs to the tetragonal system . Density functional theory (DFT) calculations were used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values, providing a deeper understanding of the molecular structure .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. The synthesis of phosphoroheterocycles by cyclization of multifunctionalized aminobenzamides with phosphorus trichloride and Lawesson's reagent is an example of the chemical reactivity of these compounds . Additionally, the conversion of amino-N'-arylbenzamidines into quinazoline derivatives using Appel salt demonstrates the potential for creating diverse chemical structures from benzamide-based precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The molar refraction and polarizability of a benzamide hydrochloride monohydrate were studied, showing a linear relationship between drug concentration and density and refractive index . These properties are important for understanding the interaction of benzamide derivatives with light and their potential applications in materials science.

科学研究应用

二级氨基酸的荧光测定

盐酸 N-(3-氨基丙基)-2-氟苯甲酰胺在二级氨基酸的荧光测定中显示出前景。与 7-氟-4-硝基苯并-2-噁-1,3-二唑(NBD—F)的荧光反应因其反应性和荧光产率而著称。该方法可以通过与 NBD—F 反应并随后酸化介质来确定许多二级氨基酸 (Imai & Watanabe, 1981)。

配体的合成和放射氟化

该化合物已参与合成 AMPA 受体的氟-18 标记增强剂,旨在通过正电子发射断层扫描进行脑部成像。其合成涉及使用 N-2-(4-N-(4-硝基苯甲酰胺)苯基)-丙基-2-丙烷磺酰胺作为标记前体 (Kronenberg et al., 2007)。

σ 受体的 PET 成像

相关的化合物 N-(N-苄基哌啶-4-基)-2-[18F]氟苯甲酰胺已被合成并评估为 σ 受体 PET 成像的潜在配体。它已显示出对这些受体的高亲和力和选择性,表明其在神经学研究中体内成像中的效用 (Shiue et al., 1997)。

肽和蛋白质的放射化学合成

相关的化合物 N-[2-(4-[(18)F]氟苯甲酰胺)乙基]马来酰亚胺已被合成,用于标记肽和蛋白质的游离巯基。这种自动合成过程使用放射化学方法增强了对肽和蛋白质的研究 (Kiesewetter et al., 2011)。

安全和危害

未来方向

“N-(3-Aminopropyl)methacrylamide hydrochloride” has been used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . Its primary amine group is particularly useful for bioconjugation , suggesting potential future directions in these areas.

属性

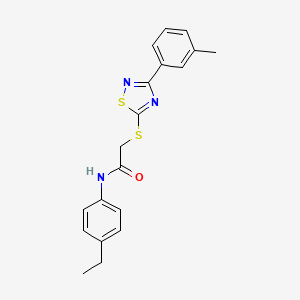

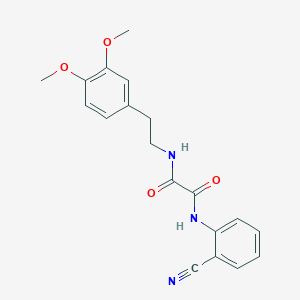

IUPAC Name |

N-(3-aminopropyl)-2-fluorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12;/h1-2,4-5H,3,6-7,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWBDBLRWANLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)

![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)

![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)